![molecular formula C7H14FNO2 B132033 (2S,3R)-2-amino-3-fluoroheptanoic acid CAS No. 149560-55-4](/img/structure/B132033.png)
(2S,3R)-2-amino-3-fluoroheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-amino-3-fluoroheptanoic acid is a synthetic amino acid that has gained attention in the scientific community due to its potential applications in research. This amino acid is a derivative of heptanoic acid, with a fluorine atom replacing one of the hydrogen atoms and an amino group attached to the second carbon atom. The unique structure of (2S,3R)-2-amino-3-fluoroheptanoic acid makes it an interesting compound to study, especially in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid is not fully understood. However, studies have shown that this compound can interact with certain enzymes and proteins in the body, which may lead to changes in their activity or function.
Biochemical and Physiological Effects:
Studies have shown that ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid can have several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as serine proteases. Additionally, ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid has been shown to affect the function of certain proteins, such as ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid in lab experiments is its unique structure, which makes it an interesting compound to study. Additionally, this compound is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid. One area of research is in the development of new drugs that target specific enzymes or proteins. Another area of research is in the study of the biochemical and physiological effects of this compound, which may help to uncover new mechanisms of action in the body. Additionally, future research may focus on the potential applications of ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid in other areas, such as agriculture or materials science.
Synthesemethoden
The synthesis of ((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid involves a multi-step process that begins with the reaction of heptanoic acid with sulfuric acid. This reaction produces heptanoic acid sulfate ester, which is then treated with sodium fluoride to replace one of the hydrogen atoms with a fluorine atom. The resulting compound is then converted to the amino acid derivative through a series of reactions, including reduction, protection, and deprotection steps.
Wissenschaftliche Forschungsanwendungen
((2S,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid has several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. The unique structure of this amino acid makes it an interesting compound to study for its potential to act as a drug target or to be used as a lead compound in the development of new drugs.
Eigenschaften
CAS-Nummer |
149560-55-4 |
---|---|
Produktname |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
Molekularformel |
C7H14FNO2 |
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
PNQMPJSBZXUFMS-PHDIDXHHSA-N |
Isomerische SMILES |
CCCC[C@H]([C@H](C(=O)O)N)F |
SMILES |
CCCCC(C(C(=O)O)N)F |
Kanonische SMILES |
CCCCC(C(C(=O)O)N)F |
Synonyme |
Heptanoic acid, 2-amino-3-fluoro-, (R*,S*)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.